molecular formula C11H11ClN2O2 B8282354 Ethyl 5-chloro-N-cyano-2-methoxybenzimidate

Ethyl 5-chloro-N-cyano-2-methoxybenzimidate

Cat. No. B8282354
M. Wt: 238.67 g/mol
InChI Key: BTAOTLQHVPMVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875640B2

Procedure details

A solution of ethyl 5-chloro-2-methoxybenzimidate (1.3 g, 6.2 mmol, obtained after aqueous bicarbonate wash of Example 93D) in acetonitrile (2 mL) was added to a solution of sodium phosphate monobasic monohydrate (3.4 g, 24.7 mmol), sodium phosphate dibasic heptahydrate (3.3 g, 12.4 mmol) and cyanamide (0.52 g, 12.4 mmol) in water (20 mL). The reaction mixture was stirred at room temperature for overnight and then extracted with CH2Cl2 (3×15 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated. The residue contained about 30% of starting material. The residue was reprocessed with half the amounts of the reagents to drive the reaction to completion and that yielded 1.32 g (90%) of the title compound. MS (ESI+) m/z 239 (M+H)+.
Name
ethyl 5-chloro-2-methoxybenzimidate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
sodium phosphate monobasic monohydrate
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
sodium phosphate dibasic heptahydrate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([O:14][CH3:15])=[C:7]([CH:13]=1)[C:8](=[NH:12])[O:9][CH2:10][CH3:11].O.OP([O-])(O)=O.[Na+].O.O.O.O.O.O.O.OP([O-])([O-])=O.[Na+].[Na+].[N:37]#[C:38]N>C(#N)C.O>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([O:14][CH3:15])=[C:7]([CH:13]=1)[C:8](=[N:12][C:38]#[N:37])[O:9][CH2:10][CH3:11] |f:0.1,2.3.4,5.6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
ethyl 5-chloro-2-methoxybenzimidate
Quantity
1.3 g
Type
reactant
Smiles
Cl.ClC=1C=CC(=C(C(OCC)=N)C1)OC
Name
sodium phosphate monobasic monohydrate
Quantity
3.4 g
Type
reactant
Smiles
O.OP(=O)(O)[O-].[Na+]
Name
sodium phosphate dibasic heptahydrate
Quantity
3.3 g
Type
reactant
Smiles
O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.52 g
Type
reactant
Smiles
N#CN
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the reaction to completion

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(OCC)=NC#N)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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